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2-Amino-3-bromo-5-

hydroxypyridine

Cat. No.: B067701 Get Quote

An In-Depth Guide to the Convergent Synthesis of Lorlatinib: The Critical Role of the 2-Amino-

3-hydroxypyridine Scaffold

Abstract
Lorlatinib (marketed as LORBRENA®) is a third-generation, macrocyclic tyrosine kinase

inhibitor that potently targets anaplastic lymphoma kinase (ALK) and ROS1 oncogenic fusions.

[1][2] It is a cornerstone therapy for patients with ALK-positive metastatic non-small cell lung

cancer (NSCLC), demonstrating significant efficacy against a wide spectrum of resistance

mutations and the ability to penetrate the blood-brain barrier.[1] The synthesis of Lorlatinib is a

considerable chemical challenge due to its complex, sterically hindered macrocyclic structure.

[1] This application note provides a detailed examination of the large-scale, convergent

synthetic strategy for Lorlatinib, with a specific focus on the pivotal role of the 2-amino-3-

hydroxypyridine scaffold in constructing a key pyridine-containing fragment. We will dissect the

strategic choices, reaction mechanisms, and detailed protocols that enable the efficient

assembly of this advanced pharmaceutical agent.

The Convergent Synthetic Framework
The manufacturing process for Lorlatinib employs a convergent approach, which is highly

advantageous for large-scale synthesis as it maximizes efficiency and allows for the separate

optimization of different molecular fragments before their final assembly. The strategy hinges

on the coupling of two primary building blocks: an aminomethyl pyrazole fragment and a
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functionalized pyridine fragment, followed by an intramolecular amide bond formation to close

the macrocycle.[1][3]

The core disconnection strategy involves a Suzuki-Miyaura cross-coupling to join the two key

fragments, followed by a macrolactamization.[1][4]

Fragment Synthesis

Pyrazole Fragment

Suzuki Coupling

Pyridine Fragment
(from 2-Amino-3-hydroxypyridine)

Penultimate Intermediate

Macrolactamization

Lorlatinib

Fig 1. High-level convergent synthesis strategy for Lorlatinib.
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Fig 1. High-level convergent synthesis strategy for Lorlatinib.

This guide will focus on the synthesis and utilization of the Pyridine Fragment, which originates

from the strategic functionalization of 2-amino-3-hydroxypyridine.

Constructing the Pyridine Suzuki Coupling Partner
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The synthesis of the pyridine-containing boronate ester is a multi-step sequence that

strategically builds complexity around the initial pyridine core. The process is designed to install

the necessary functional groups and stereochemistry required for the subsequent key coupling

and macrocyclization reactions.

Causality Behind the Synthetic Design
The choice to build the fragment in this manner is driven by several factors:

Stereochemical Control: An early-stage enantioselective reduction establishes the crucial

chiral center of the final drug. Biocatalytic methods using ketoreductases were found to be

superior for this step on a large scale, providing high yield and excellent enantioselectivity.[1]

[3]

Robust Bond Formation: The formation of the critical pyridine ether bond is achieved through

a reliable SN2 displacement. Using 2-amino-3-hydroxypyridine as the nucleophile directly

incorporates the core pyridine structure.[1]

Strategic Functionalization: Subsequent steps are designed to methodically add the required

functionality for the Suzuki coupling. This includes a palladium-catalyzed carbonylation to

install an ester, a regioselective bromination to create the coupling handle, protection of the

reactive amino group, and finally, a Miyaura borylation to generate the active Suzuki coupling

partner.[1][3]

Synthetic Workflow
The sequence begins with a commercially available ketone and proceeds through several key

transformations to yield the pyridine boronate ester.

Commercial Ketone Enantioselective
Reduction Chiral Alcohol SN2 Displacement with

2-Amino-3-hydroxypyridine Pyridine Ether Pd-Catalyzed
Carbonylation Methyl Ester Intermediate Bromination

(para to -NH2) Bromo Pyridine Intermediate Bis-Boc Protection Protected Intermediate Miyaura Borylation Pyridine Boronate Ester
(Suzuki Partner)

Fig 2. Workflow for the synthesis of the pyridine fragment.
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Fig 2. Workflow for the synthesis of the pyridine fragment.

The Pivotal Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the linchpin of this convergent strategy, uniting the two complex

fragments to form the linear precursor to the macrocycle. The reaction's success is highly

dependent on precise control of reaction conditions to maximize the yield of the desired

product while minimizing side reactions.

Overcoming Key Challenges: The Homocoupling
Problem
A significant challenge encountered during process development was the tendency of the

pyridine boronate ester to undergo homocoupling, forming an undesired dimer.[1] This side

reaction consumes the valuable pyridine fragment and complicates purification.

Field-Proven Insight: The solution to this problem was procedural rather than reagent-based.

By employing a slow addition of the pyridine boronate ester solution to the reaction mixture

containing the pyrazole fragment and the palladium catalyst at reflux, the concentration of the

boronate ester was kept low at all times.[1][4] This kinetically disfavors the second-order

homocoupling reaction, suppressing it to less than 3% and enabling high yields of the desired

cross-coupled product.[1]

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the optimized conditions for the coupling of the pyrazole nitrile fragment

and the pyridine boronate ester.

Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. All

reagents are hazardous, and appropriate personal protective equipment (PPE), including

safety glasses, lab coat, and gloves, must be worn.

Materials & Reagents:
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Reagent/Material Molar Eq. Purpose

Pyrazole Nitrile Fragment 1.0 Coupling Partner

Pyridine Boronate Ester

Fragment
~1.1 Coupling Partner

Palladium Catalyst (e.g.,

Pd(dppf)Cl2)
~0.02 Catalyst

Cesium Fluoride (CsF) ~3.0 Base

Toluene - Solvent

Water - Co-solvent

Procedure:

Vessel Preparation: To a suitable, inerted (purged with Nitrogen or Argon) reaction vessel

equipped with a mechanical stirrer, reflux condenser, and addition funnel, add the Pyrazole

Nitrile Fragment, palladium catalyst, and Cesium Fluoride.

Solvent Addition: Add a mixture of toluene and water to the reaction vessel.

Heating: Heat the stirred mixture to reflux (approximately 85-95 °C).

Slow Addition: In a separate vessel, dissolve the Pyridine Boronate Ester Fragment in

toluene. Transfer this solution to the addition funnel.

Controlled Coupling: Add the boronate ester solution dropwise to the refluxing reaction

mixture over a period of 4-6 hours. Maintaining this slow addition rate is critical to prevent

homocoupling.

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g.,

HPLC, TLC) until consumption of the pyrazole fragment is complete.

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and a

suitable organic solvent (e.g., ethyl acetate) for extraction.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the crude cross-coupled product. Further

purification may be performed if necessary.

Final Assembly: Macrolactamization and Isolation
With the linear precursor in hand, the final steps focus on forming the macrocycle and purifying

the active pharmaceutical ingredient (API).

Deprotection: The three Boc (tert-butyloxycarbonyl) protecting groups (two on the pyridine

nitrogen and one on the pyrazole fragment) are removed under acidic conditions.[1][3]

Saponification: A chemoselective hydrolysis of the methyl ester to the corresponding

carboxylic acid is performed using a reagent like potassium trimethylsilanoate (KOTMS).[1]

[4] This step is crucial as it avoids hydrolysis of the nitrile group.

Macrolactamization: The ring-closing amidation is the most critical step in forming the final

structure. This intramolecular coupling is performed under high-dilution conditions to favor

the intramolecular reaction over intermolecular polymerization. A slow addition of the

deprotected amino-acid into a solution containing a peptide coupling reagent (e.g., HATU)

and a base is employed.[1]

Process Safety Note: While effective, HATU is a high-energy condensation reagent. A

thorough safety evaluation is necessary before its use on a large scale, and alternative

coupling agents have been explored.[5]

Crystallization & Isolation: Following work-up, the final Lorlatinib API is isolated and purified

via crystallization, often as an acetic acid solvate, to yield a product with >99% purity.[1][6]

Analytical Methods for Quality Control
Ensuring the purity and identity of the final Lorlatinib product is paramount. A suite of analytical

techniques is employed for quality control.

Purity and Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

with UV detection is the standard method for determining the purity of Lorlatinib and

quantifying its concentration in bulk drug substance and final dosage forms.[7][8]
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Enantiomeric Purity: As Lorlatinib is a chiral molecule, its enantiomeric purity is a critical

quality attribute. Chiral HPLC methods have been developed to separate and quantify the

desired (R)-enantiomer from its inactive or less active (S)-enantiomer.[9]

Identity: Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of

intermediates and the final API.[6]

Safety and Handling of Key Pyridine Intermediates
2-Amino-3-hydroxypyridine & 2-Amino-5-bromo-3-hydroxypyridine

Hazard Classification: These compounds are classified as harmful if swallowed, cause skin

irritation, and cause serious eye irritation. They may also cause respiratory irritation.[10][11]

[12][13]

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated

fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile

gloves.[10][13]

Handling: Avoid generating dust. Avoid all personal contact, including inhalation. Keep

containers tightly closed when not in use.[11][14]

First Aid Measures:

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses

if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

If skin irritation occurs, get medical advice.[10]

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for

breathing. Call a poison center or doctor if you feel unwell.[10]

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store

locked up.[10][11]
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Conclusion
The synthesis of Lorlatinib is a testament to modern process chemistry, showcasing a

convergent and highly optimized route to a complex macrocyclic drug. The 2-amino-3-

hydroxypyridine scaffold serves as a foundational building block, enabling the efficient

construction of the critical pyridine-containing fragment. The successful execution of the

Suzuki-Miyaura cross-coupling, achieved by overcoming the challenge of homocoupling

through careful process control, is a key highlight of this synthesis. This detailed understanding

of the synthetic strategy and its underlying chemical principles is essential for researchers and

drug development professionals working on the production of this vital anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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